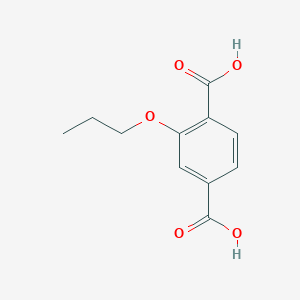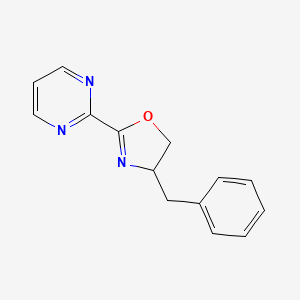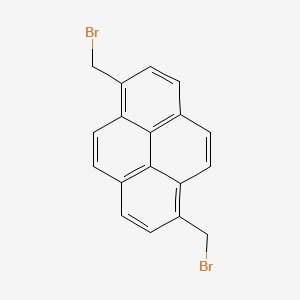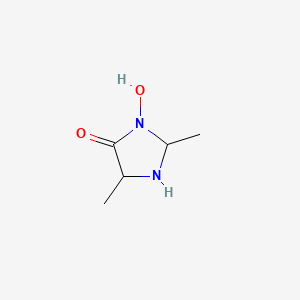
2-Propoxyterephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propoxyterephthalic acid is an organic compound with the molecular formula C11H12O5 It is a derivative of terephthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a propoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propoxyterephthalic acid typically involves the esterification of terephthalic acid with propanol, followed by hydrolysis. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process. detailed industrial methods specific to this compound are not widely documented, indicating that its production may still be primarily at the research and development stage.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propoxyterephthalic acid can undergo various chemical reactions, including:
Oxidation: The propoxy group can be oxidized to form a carboxylic acid group, resulting in terephthalic acid.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the propoxy group under appropriate conditions.
Major Products
Oxidation: Terephthalic acid.
Reduction: 2-Propoxybenzyl alcohol.
Substitution: Various substituted terephthalic acid derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Materials Science: Its derivatives can be used in the production of polymers and advanced materials with specific properties.
Biology and Medicine: It may serve as a precursor for the synthesis of biologically active compounds or as a probe in biochemical studies.
Industry: Its potential use in the production of high-performance materials and specialty chemicals is being explored.
Mécanisme D'action
The mechanism by which 2-Propoxyterephthalic acid exerts its effects depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. The molecular targets and pathways involved in its reactions are determined by the nature of the functional groups present and the conditions under which the reactions are carried out.
Comparaison Avec Des Composés Similaires
Similar Compounds
Terephthalic acid: The parent compound, used primarily in the production of polyethylene terephthalate (PET).
Isophthalic acid: An isomer of terephthalic acid, used in the production of high-performance polymers.
Phthalic acid: Another isomer, used in the production of plasticizers and resins.
Uniqueness
2-Propoxyterephthalic acid is unique due to the presence of the propoxy group, which imparts different chemical and physical properties compared to its parent compound, terephthalic acid
Propriétés
Formule moléculaire |
C11H12O5 |
|---|---|
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
2-propoxyterephthalic acid |
InChI |
InChI=1S/C11H12O5/c1-2-5-16-9-6-7(10(12)13)3-4-8(9)11(14)15/h3-4,6H,2,5H2,1H3,(H,12,13)(H,14,15) |
Clé InChI |
QBZXMULQHGRHLS-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=CC(=C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-6-chlorodibenzo[b,d]furan](/img/structure/B12822945.png)


![8-Bromo-3-chloropyrido[2,3-b]pyrazine](/img/structure/B12822959.png)



![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole](/img/structure/B12822988.png)
![3-(Bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12823000.png)




![N-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12823041.png)
